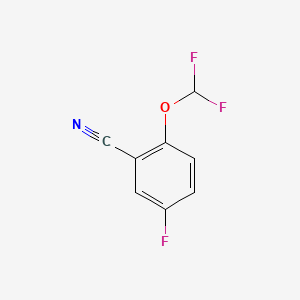

2-(Difluoromethoxy)-5-fluorobenzonitrile

Description

Thematic Overview of Fluorine's Impact on Molecular Architecture and Reactivity in Organic Synthesis

The introduction of fluorine into organic molecules profoundly alters their physical, chemical, and biological properties. Due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond, its incorporation can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and basicity. The C-F bond is the strongest single bond to carbon, rendering fluorinated compounds exceptionally stable and resistant to oxidative degradation. In medicinal chemistry, replacing hydrogen with fluorine at a metabolic hotspot is a common strategy to block unwanted oxidation and increase a drug's in vivo half-life. Furthermore, fluorine's electron-withdrawing nature can drastically change the reactivity of adjacent functional groups, a property extensively utilized in catalysis and materials science.

Contextualization of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile derivatives are a cornerstone of modern chemical synthesis, serving as indispensable building blocks across various scientific disciplines. The nitrile (-C≡N) group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This reactivity makes benzonitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. In materials science, the electronic properties of the nitrile group are harnessed in the development of advanced materials such as thermally activated delayed fluorescence (TADF) emitters for highly efficient organic light-emitting diodes (OLEDs). The ability to precisely functionalize the aromatic ring allows chemists to fine-tune molecular properties for specific applications. chemicalbook.com

Academic Significance of the Difluoromethoxy Group in Molecular Design and Functionalization

The difluoromethoxy group (-OCF₂H) has garnered significant academic interest as a valuable substituent in molecular design, particularly in pharmaceutical and agrochemical research. It is often employed as a metabolically robust bioisostere of the methoxy (B1213986) (-OCH₃) group. A primary metabolic pathway for methoxy-containing compounds is O-demethylation; replacing the methyl group with a difluoromethyl group effectively blocks this biotransformation, thereby enhancing the metabolic stability and bioavailability of the molecule.

Beyond metabolic stability, the -OCF₂H group possesses unique electronic properties. It is considered a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds that can influence drug-receptor interactions. Unlike the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy moiety can subtly modulate lipophilicity and offers distinct conformational flexibility, which can be advantageous for optimizing a molecule's binding affinity to a biological target.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZWKIRYUNRDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277572 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-48-1 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Difluoromethoxy 5 Fluorobenzonitrile

Historical Trajectories in the Synthesis of Fluorobenzonitrile Scaffolds

The construction of the 2-(Difluoromethoxy)-5-fluorobenzonitrile framework relies on two fundamental areas of organic synthesis: the formation of the benzonitrile (B105546) core and the introduction of fluorine atoms onto an aromatic ring. The evolution of these methodologies has provided the essential tools for accessing complex fluorinated aromatic compounds.

Foundational Approaches to Benzonitrile Formation

The nitrile functional group is a versatile synthon in organic chemistry, and its introduction onto an aromatic ring has been the subject of extensive research. Historically, two major name reactions have formed the bedrock of benzonitrile synthesis: the Sandmeyer reaction and the Rosenmund-von Braun reaction.

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provides a pathway to synthesize aryl halides and other functionalities, including nitriles, from aryl diazonium salts. acs.orggoogle.com The process begins with the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide (CuCN) solution to displace the diazonium group and install the nitrile. acs.orggoogle.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. acs.org The Sandmeyer reaction is valued for its reliability and broad applicability, allowing for the synthesis of benzonitriles with substitution patterns that are not easily accessible through other methods. nih.govsigmaaldrich.com

The Rosenmund-von Braun reaction , first reported by Karl Wilhelm Rosenmund and Erich von Braun in the early 20th century, is another classical method for preparing aryl nitriles. researchgate.netgoogle.com This reaction involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at elevated temperatures in a high-boiling polar solvent like DMF or pyridine. researchgate.netgoogle.com The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species. researchgate.net While effective, the original conditions were harsh and product purification could be challenging. Modern variations have been developed that use catalytic amounts of copper, making the process more efficient and tolerant of a wider range of functional groups. google.comresearchgate.net

These foundational methods established the primary routes for constructing the benzonitrile scaffold, which is the central structural unit of the target compound.

Pioneering Fluorination Techniques for Aromatic Systems

The introduction of fluorine onto aromatic rings was historically challenging due to the high reactivity of elemental fluorine. google.com Over time, several key methodologies were developed that enabled controlled and selective aromatic fluorination.

The Balz-Schiemann reaction , discovered in 1927, was a landmark achievement in organofluorine chemistry. google.comacs.org Similar to the Sandmeyer reaction, it begins with the diazotization of an aromatic amine. The resulting diazonium salt is then treated with fluoroboric acid (HBF₄) to form an aryl diazonium tetrafluoroborate (B81430) intermediate. Upon heating, this salt decomposes to yield the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. This method became the preferred way to synthesize fluoroarenes for many decades. Variations have been developed using other counterions, such as hexafluorophosphates (PF₆⁻), to improve yields for certain substrates. acs.org

Nucleophilic Aromatic Substitution (SNAr) is another powerful method, particularly for arenes bearing electron-withdrawing groups. In this reaction, a leaving group on the aromatic ring is displaced by a nucleophile. For fluorination, a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) is used to displace a good leaving group (e.g., -NO₂, -Cl) on an electron-deficient aromatic ring. The reaction proceeds through a negatively charged Meisenheimer intermediate, and its rate is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. Interestingly, fluorine itself can act as a leaving group, but its high electronegativity also activates the ring towards nucleophilic attack, making the C-F bond cleavage the rate-determining step.

Electrophilic fluorination emerged later as a complementary approach. This method involves the reaction of a carbon-centered nucleophile (such as an activated aromatic ring) with an electrophilic source of fluorine. Early reagents like elemental fluorine were too reactive for general use. The development of safer, more selective N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, revolutionized the field. These reagents provide a source of "F⁺" and allow for the direct fluorination of a wide range of aromatic and heteroaromatic compounds under milder conditions.

Direct Synthetic Pathways Towards this compound

The synthesis of the target molecule, this compound, requires the strategic combination of the foundational reactions described above, along with modern methods for introducing the difluoromethoxy group. A logical and common approach involves starting with a precursor that already contains some of the required functionalities.

Synthesis via Substituted Benzonitrile Precursors

A highly convergent synthetic strategy begins with a precursor that incorporates both the fluorine atom and the benzonitrile moiety, with a hydroxyl group serving as a handle for the subsequent introduction of the difluoromethoxy group. The ideal starting material for this approach is 5-Fluoro-2-hydroxybenzonitrile .

The synthesis of this precursor can be accomplished through various established routes. For instance, it can be prepared from 2-fluoro-5-methoxy-benzonitrile via demethylation. This approach leverages the relative ease of synthesizing substituted anisoles and then cleaving the methyl ether to reveal the phenol (B47542).

Introduction of the Difluoromethoxy Group: Methodological Advancements (e.g., Late-Stage Difluoromethylation)

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often serving as a lipophilic bioisostere for hydroxyl or thiol groups. Its installation, particularly onto phenols, has seen significant methodological advancements, moving from harsh, traditional methods to milder, more versatile modern techniques. This is a prime example of late-stage functionalization, where a key functional group is introduced at the end of a synthetic sequence.

The reaction proceeds by generating difluorocarbene (:CF₂), a reactive intermediate that is trapped by the phenoxide anion formed from the precursor. The resulting difluoromethoxide anion is then protonated to yield the final aryl difluoromethyl ether.

Several reagents and methods have been developed to generate difluorocarbene for this purpose:

| Reagent/Method | Description | Conditions | Advantages/Disadvantages |

| Chlorodifluoromethane (HCF₂Cl, Freon 22) | A traditional, gaseous reagent. | Typically requires strong base and elevated temperatures. | Effective but is an ozone-depleting substance and difficult to handle on a lab scale. |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | A stable, solid salt that generates :CF₂ upon thermal decarboxylation. | High temperatures (e.g., 120 °C) in a polar aprotic solvent like DMF with a base (e.g., K₂CO₃). | Bench-stable, non-ozone-depleting, and operationally simple. Can require high temperatures. |

| Diethyl (bromodifluoromethyl)phosphonate | A liquid reagent that generates :CF₂ under basic conditions. | Often used with a base like potassium hydroxide (B78521) in a solvent mixture such as acetonitrile (B52724)/water at room temperature. | Milder conditions compared to ClCF₂COONa. |

| Difluoromethyltriflate (HCF₂OTf) | A non-ozone-depleting liquid reagent that reacts rapidly with phenols. researchgate.net | Reaction is fast (minutes) at room temperature in the presence of a base like KOH in aqueous acetonitrile. researchgate.net | Very mild conditions and broad functional group tolerance, including nitriles. researchgate.net |

| Photocatalytic Methods | Visible-light photocatalysis using reagents like difluorobromoacetic acid. acs.org | Room temperature, visible light irradiation, with a photocatalyst (e.g., fac-Ir(ppy)₃). | Extremely mild conditions, suitable for sensitive substrates. acs.org |

For the synthesis of this compound from 5-Fluoro-2-hydroxybenzonitrile, the electron-withdrawing nature of the nitrile and fluorine substituents makes the phenolic proton more acidic, facilitating the formation of the necessary phenoxide intermediate under basic conditions.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yields and Purity

Achieving high yield and purity in the synthesis of this compound depends critically on the careful optimization of reaction parameters. The choice of difluoromethylating agent, base, solvent, and temperature all play interconnected roles.

Reagent Selection: For an electron-deficient phenol like 5-fluoro-2-hydroxybenzonitrile, modern reagents that operate under mild conditions are generally preferred to minimize side reactions. Difluoromethyltriflate (HCF₂OTf) is an excellent candidate due to its high reactivity at room temperature and tolerance for the nitrile group. researchgate.net Sodium chlorodifluoroacetate is also a viable, cost-effective option, though it may require higher temperatures, which could potentially lead to decomposition or side reactions with the nitrile functionality.

Base and Solvent: The choice of base is crucial for deprotonating the phenol without promoting unwanted side reactions. Inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly employed. The solvent system must solubilize the reagents and facilitate the reaction. A mixture of a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) with water is often effective, especially when using bases like KOH. researchgate.net

Temperature and Reaction Time: Optimization studies for similar transformations show that temperature and time are key variables. For highly reactive reagents like HCF₂OTf, the reaction can be complete in minutes at room temperature. researchgate.net For less reactive sources like sodium chlorodifluoroacetate, heating to temperatures around 120 °C for several hours may be necessary to drive the reaction to completion. Careful monitoring by techniques like TLC or HPLC is essential to determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.

A typical optimization table for the difluoromethoxylation of a phenol might look as follows, demonstrating the systematic approach to improving yield:

| Entry | Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | ClCF₂COONa (2.5) | K₂CO₃ (3.0) | DMF | 120 | 4 | 65 |

| 2 | ClCF₂COONa (2.5) | K₂CO₃ (3.0) | MeCN | 120 | 4 | 50 |

| 3 | HCF₂OTf (1.5) | KOH (12) | MeCN/H₂O | 25 | 0.25 | 85 |

| 4 | HCF₂OTf (1.5) | K₂CO₃ (3.0) | MeCN | 25 | 2 | 70 |

Through such systematic optimization, a robust and efficient protocol for the synthesis of this compound can be established, maximizing both the yield and purity of this valuable fluorinated compound.

Novel and Emerging Synthetic Approaches for this compound

The synthesis of complex fluorinated aromatic compounds like this compound has been an area of active research, driven by the unique physicochemical properties that fluorine imparts to organic molecules. Modern synthetic strategies are increasingly focused on efficiency, selectivity, and scalability.

Catalytic Systems in Benzonitrile Functionalization (e.g., Transition Metal-Mediated Transformations)

The introduction of the difluoromethoxy group onto the phenolic precursor of this compound, 3-cyano-4-fluorophenol, is a critical transformation that often employs transition metal-mediated catalysis. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in publicly available literature, general principles of transition metal-catalyzed difluoromethoxylation of phenols are highly relevant.

Transition metals such as copper, palladium, and nickel are known to catalyze the formation of C-O bonds in the synthesis of aryl ethers. beilstein-journals.org In the context of difluoromethoxylation, these metals can facilitate the reaction between a phenol and a difluoromethylating agent. The catalytic cycle often involves the formation of a metal-phenoxide intermediate, which then reacts with the source of the difluoromethyl group.

Recent advancements in this field have focused on the development of novel difluoromethylating reagents and more efficient catalytic systems. For instance, various transition-metal-catalyzed difluoroalkylation reactions have been developed using readily available difluoroalkyl halides as the fluorine source. acs.org These methods often involve the modulation of the catalytic system to control different reaction pathways, including nucleophilic, electrophilic, radical, and metal-difluorocarbene coupling reactions. acs.org

The table below summarizes some transition metal systems used in related difluoromethylation and fluorination reactions, which could be adapted for the synthesis of the target molecule.

| Catalyst System | Substrate Type | Reagent | Key Features |

| Copper-based catalysts | Phenols | Difluoroalkyl halides | Economical and readily available reagents. acs.org |

| Palladium-based catalysts | Aryl halides/boronic acids | Difluoromethylating agents | High efficiency and functional group tolerance. rsc.org |

| Nickel-based catalysts | Aryl halides | Difluoroalkyl halides | Can catalyze reactions with less reactive aryl chlorides. researchgate.net |

Site-Selective and Regioselective Synthesis Strategies for Complex Fluorinated Aromatics

The synthesis of this compound requires precise control over the positions of the fluorine and difluoromethoxy substituents on the benzonitrile ring. Achieving high regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds.

The starting material, 3-cyano-4-fluorophenol, already possesses the desired arrangement of the cyano and fluoro groups. google.com The subsequent difluoromethoxylation of the hydroxyl group needs to occur without affecting the other functional groups. The inherent reactivity of the phenoxide ion, generated under basic conditions, directs the difluoromethoxylation to the oxygen atom, ensuring site-selectivity.

For the synthesis of the 3-cyano-4-fluorophenol precursor itself, regioselective methods are crucial. One patented method describes the reaction of 4,4-difluorocyclohexadienone with potassium cyanide, which selectively yields 3-cyano-4-fluorophenol. google.com This demonstrates a strategy where the regiochemical outcome is controlled by the specific reactivity of the starting materials.

In the broader context of synthesizing fluorinated aromatics, various strategies are employed to achieve site-selectivity:

Directing Groups: Functional groups that can coordinate to a metal catalyst can direct the functionalization to a specific position on the aromatic ring.

Steric and Electronic Control: The inherent steric and electronic properties of the substituents on the aromatic ring can influence the position of further substitution.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, which can enhance regioselectivity in certain reactions. researchgate.net

Considerations for Process Intensification and Scalability in Laboratory Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability. For a commercially important intermediate like this compound, developing safe, efficient, and cost-effective manufacturing processes is paramount.

Process Intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. rsc.org Key strategies include:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and in-line monitoring. frontiersin.orgwipo.int For the synthesis of fluorinated aromatic compounds, flow chemistry can be particularly beneficial for handling hazardous reagents like fluorine gas and for controlling highly exothermic reactions. researchgate.netbeilstein-journals.org

Catalyst Optimization: Developing highly active and robust catalysts can significantly improve process efficiency by reducing reaction times and catalyst loading. For industrial applications, heterogeneous catalysts are often preferred as they can be easily separated and recycled.

Solvent Minimization and Alternative Reaction Media: Reducing the use of volatile organic solvents is a key goal of green chemistry. Exploring alternative reaction media, such as ionic liquids or supercritical fluids, or even solvent-free conditions, can lead to more sustainable processes.

Scalability focuses on ensuring that a synthetic route can be reliably and economically scaled up to produce larger quantities of the target compound. Key considerations for the synthesis of this compound include:

Availability and Cost of Starting Materials: The commercial viability of a synthetic route is heavily dependent on the cost and availability of the starting materials, such as 3-cyano-4-fluorophenol and the difluoromethylating agent.

Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly corrosive reagents can be challenging and expensive to scale up. Milder reaction conditions are generally preferred.

The table below outlines key parameters to consider when evaluating the scalability of a synthetic process for this compound.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Reagents | High-purity, readily available from catalogs | Cost-effective, bulk availability, stable for transport and storage |

| Solvents | Standard laboratory grades | Recyclable, low environmental impact, meets regulatory standards |

| Reaction Time | Hours to days | Minimized for high throughput |

| Temperature | Wide range acceptable | Optimized for energy efficiency and safety |

| Pressure | Typically atmospheric | Avoidance of high-pressure reactors if possible |

| Work-up & Purification | Chromatography, extraction | Crystallization, distillation, filtration |

| Yield | Maximized for material | Optimized for overall process cost and efficiency |

| Safety | Standard laboratory precautions | Rigorous process safety management, containment of hazardous materials |

Advanced Reactivity Profiles and Chemical Transformations of 2 Difluoromethoxy 5 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) on 2-(Difluoromethoxy)-5-fluorobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis for the construction of highly functionalized aromatic systems. In the case of this compound, the interplay of its substituents governs the regioselectivity and reaction outcomes.

Influence of the Difluoromethoxy and Fluoro Substituents on SNAr Mechanism and Regioselectivity

The reactivity of the aromatic ring in this compound towards nucleophilic attack is significantly influenced by the electronic properties of the difluoromethoxy (-OCF2H) and fluoro (-F) groups. Both substituents are strongly electron-withdrawing, which serves to activate the benzene (B151609) ring for SNAr reactions. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The regioselectivity of nucleophilic attack is directed by the positions of these activating groups. In general, nucleophilic attack is favored at positions ortho and para to the electron-withdrawing substituents. For this compound, this would imply that the most likely site for substitution is the carbon atom bearing the fluorine atom, which is para to the nitrile group and meta to the difluoromethoxy group. The fluorine atom itself serves as a good leaving group in SNAr reactions.

Reactivity with Carbon-Centered Nucleophiles

While specific studies detailing the reactions of this compound with a wide range of carbon-centered nucleophiles are not extensively documented in publicly available literature, the general reactivity of similar fluorinated benzonitriles suggests that reactions with organometallic reagents such as Grignard or organolithium compounds are feasible. These reactions would typically lead to the formation of the corresponding ketones after hydrolysis of the intermediate imine.

Table 1: Plausible Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent Example | Expected Product (after hydrolysis) |

|---|---|---|

| Alkyl Grignard | CH₃MgBr | 1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-one |

| Aryl Grignard | PhMgBr | (2-(Difluoromethoxy)-5-fluorophenyl)(phenyl)methanone |

This table represents expected reactivity based on general principles of organic chemistry, as specific experimental data for this compound was not found in the searched literature.

Reactivity with Heteroatom-Centered Nucleophiles

The reaction of this compound with heteroatom-centered nucleophiles, such as amines, alkoxides, and thiols, is a more commonly explored pathway for the synthesis of diverse derivatives. The substitution of the fluorine atom is the anticipated outcome. For instance, reaction with a primary or secondary amine would yield the corresponding N-substituted 5-amino-2-(difluoromethoxy)benzonitrile. Similarly, reactions with alkoxides or thiolates would lead to the formation of the corresponding ethers and thioethers, respectively.

Table 2: Anticipated SNAr Reactions with Heteroatom-Centered Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Piperidine | 2-(Difluoromethoxy)-5-(piperidin-1-yl)benzonitrile |

| Alkoxide | Sodium methoxide (B1231860) | 2-(Difluoromethoxy)-5-methoxybenzonitrile |

This table illustrates the expected products from SNAr reactions based on the known reactivity of similar activated aryl fluorides.

Transformations at the Nitrile Functionality of this compound

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, aldehydes, and carboxylic acids.

Derivatization via Reduction Reactions (e.g., to Aldehydes or Amines)

The reduction of the nitrile group in this compound can lead to either the corresponding aldehyde or the primary amine, depending on the reducing agent and reaction conditions employed.

Partial reduction to the aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds through an imine intermediate which is hydrolyzed upon workup to afford 2-(Difluoromethoxy)-5-fluorobenzaldehyde.

Complete reduction to the primary amine, (2-(Difluoromethoxy)-5-fluorophenyl)methanamine, can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A patent for a similar compound, 3-chloro-5-(difluoromethoxy)benzonitrile, describes its reduction to the corresponding benzylamine using borane dimethylsulfide.

Table 3: Reduction Products of this compound

| Product | Reducing Agent(s) |

|---|---|

| 2-(Difluoromethoxy)-5-fluorobenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) |

This table outlines common synthetic routes for the reduction of benzonitriles.

Nitrile Hydrolysis and Related Functional Group Interconversions

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(Difluoromethoxy)-5-fluorobenzoic acid. The reaction typically requires heating. The hydrolysis proceeds via the formation of an intermediate amide, 2-(Difluoromethoxy)-5-fluorobenzamide, which can sometimes be isolated under milder conditions. For example, a process for the preparation of 2-fluorobenzoic acid from 2-fluorobenzonitrile involves hydrolysis.

Furthermore, the nitrile can undergo addition reactions with various nucleophiles. For instance, reaction with hydrogen sulfide in the presence of a base can lead to the formation of the corresponding thioamide.

Table 4: Products of Nitrile Hydrolysis and Related Transformations

| Product | Reagents and Conditions |

|---|---|

| 2-(Difluoromethoxy)-5-fluorobenzamide | Partial hydrolysis (e.g., H₂O₂, base) |

| 2-(Difluoromethoxy)-5-fluorobenzoic acid | Acid or base-catalyzed hydrolysis with heating |

This table summarizes key transformations of the nitrile group based on established chemical principles.

Cycloaddition and Annulation Reactions Involving the Nitrile Group

The nitrile group of this compound is a versatile functional group that can participate in a variety of cycloaddition and annulation reactions to construct complex heterocyclic systems. While specific studies on this particular molecule are not extensively detailed in the available literature, the reactivity can be inferred from the general behavior of aromatic nitriles, modulated by the electronic effects of the fluorine and difluoromethoxy substituents.

Nitriles are well-established participants in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocycles. For instance, the reaction of an aromatic nitrile with sodium azide, often catalyzed by an ammonium salt or a Lewis acid, is a common method for the synthesis of tetrazoles. The electron-withdrawing nature of the fluorine and difluoromethoxy groups on the aromatic ring of this compound would be expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating the attack of the nucleophilic azide.

Similarly, in annulation reactions, the nitrile group can act as a key building block. For example, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (such as a ketone or nitrile), can be adapted to use aromatic nitriles. While the classic Friedländer synthesis does not directly involve a nitrile as the primary cyclization partner, related strategies for quinoline and other fused pyridine ring synthesis can utilize the nitrile functionality.

The reactivity of the nitrile group in these reactions is summarized in the table below:

| Reaction Type | Reactant | Product Type | Influence of Substituents |

| [3+2] Cycloaddition | Azides (e.g., NaN₃) | Tetrazoles | Electron-withdrawing groups enhance reactivity |

| [3+2] Cycloaddition | Nitrile Oxides | Oxadiazoles | Electron-withdrawing groups enhance reactivity |

| Annulation | Dienes (Diels-Alder) | Pyridines | Requires activation of the nitrile group |

| Annulation | α,β-Unsaturated Ketones | Pyridines | Base or acid-catalyzed condensation |

Reactivity of the Difluoromethoxy Moiety

Chemical Stability and Potential Cleavage Pathways

The difluoromethoxy (-OCF₂H) group is generally considered to be a metabolically stable and chemically robust moiety. nih.gov The presence of the two fluorine atoms significantly strengthens the C-O bond compared to a standard methoxy (B1213986) group (-OCH₃), primarily due to the strong inductive electron-withdrawing effect of fluorine. This increased bond strength makes the difluoromethoxy group resistant to oxidative metabolism, particularly O-demethylation, which is a common metabolic pathway for methoxy-containing compounds. nih.gov

Despite its general stability, the difluoromethoxy group is not completely inert. Under certain harsh conditions, cleavage of the C-O bond can occur. For example, strong Lewis acids in combination with nucleophiles can facilitate the cleavage of the aryl ether bond. Additionally, while resistant to typical metabolic pathways, some studies have noted that under specific enzymatic conditions or with highly activated aromatic systems, degradation can be observed.

Hydrolysis of the difluoromethoxy group is also a potential, though often slow, degradation pathway. The presence of the neighboring fluorine atom on the aromatic ring in this compound could potentially influence the stability of the difluoromethoxy group through electronic effects. For instance, in a study on 2-difluoromethoxy-substituted estratriene sulfamates, it was observed that the difluoromethoxy group could influence the hydrolysis of a neighboring sulfamate group, suggesting potential intramolecular interactions. nih.gov

Generation and Reactivity of Difluorocarbene Intermediates

Difluorocarbene (:CF₂) is a highly reactive intermediate that is a valuable tool in organic synthesis for the introduction of difluoromethyl and difluoromethylene groups. cas.cn While the difluoromethoxy group itself is not a common precursor for difluorocarbene, its synthesis often involves reagents that are sources of this reactive species. rsc.org The generation of difluorocarbene can be achieved from a variety of precursors under different conditions, as shown in the table below.

| Precursor | Conditions | Notes |

| TMSCF₃ (Ruppert-Prakash reagent) | Fluoride (B91410) source (e.g., TBAF) | Mild and widely used method. researchgate.net |

| ClCF₂CO₂Na (Sodium chlorodifluoroacetate) | Thermal decomposition | A classical, though often harsh, method. cas.cn |

| (EtO)₂P(O)CF₂Br | Base (e.g., KOH) | Used in the synthesis of difluoromethyl ethers. nih.gov |

| BrCF₂CO₂H | Visible light photocatalysis | A mild method for generating difluorocarbene. nih.gov |

Once generated, difluorocarbene exhibits a range of reactivities. getidiom.com It can undergo O-difluoromethylation with phenols and alcohols, S-difluoromethylation with thiols, and N-difluoromethylation with amines and heterocycles. cas.cn A key reaction of difluorocarbene is its [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnproquest.com The singlet ground state of difluorocarbene makes it a moderately electrophilic species, reacting more readily with electron-rich substrates. cas.cn The reactivity of difluorocarbene can be influenced by the presence of transition metals, which can form metal-difluorocarbene complexes with unique reactivity profiles. cas.cn

Electrophilic Aromatic Substitution and Radical Reactions of this compound

Directive Effects of Fluorine and Difluoromethoxy Groups on Electrophilic Attack

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring of this compound will direct the position of the incoming electrophile. Both the fluorine atom and the difluoromethoxy group are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. This is due to the strong electron-withdrawing inductive effect (-I effect) of the fluorine atoms in both substituents.

However, both groups are also ortho, para-directors. This is because the lone pairs of electrons on the fluorine atom and the oxygen atom of the difluoromethoxy group can be donated to the aromatic ring through resonance (+M effect). csbsju.edulibretexts.orgaakash.ac.in This resonance effect stabilizes the carbocation intermediate (the sigma complex) formed during ortho and para attack more than the intermediate formed during meta attack. libretexts.orgorganicchemistrytutor.com

The directing effects of these groups are summarized below:

Fluorine: A weakly deactivating, ortho, para-director. The inductive effect slightly outweighs the resonance effect, leading to deactivation, but the resonance effect still directs substitution to the ortho and para positions. csbsju.edulibretexts.org

Difluoromethoxy group (-OCF₂H): This group is also expected to be a deactivating, ortho, para-director. The oxygen atom can donate a lone pair via resonance, but the two fluorine atoms have a strong inductive withdrawing effect. Studies on the electronic properties of related groups like the difluoro(methoxy)methyl group (CF₂OCH₃) indicate it acts as a moderately electron-withdrawing substituent. nuph.edu.ua

Radical Functionalization Strategies, including C-H Difluoromethylation

Radical functionalization offers an alternative approach to modifying the aromatic ring of this compound. Late-stage functionalization, including the introduction of fluorinated groups, is of significant interest in medicinal and agrochemical chemistry. mdpi.comnih.gov

One such strategy is radical C-H difluoromethylation. This reaction introduces a difluoromethyl group (-CF₂H) directly onto the aromatic ring. mdpi.com The difluoromethyl radical is considered to be nucleophilic in character, in contrast to the electrophilic trifluoromethyl radical. rsc.org This means it will preferentially react with electron-deficient positions on the aromatic ring.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov These methods can be used for the difluoromethylation of (hetero)aromatic compounds. mdpi.comnih.gov For this compound, the electron-withdrawing nature of the nitrile, fluorine, and difluoromethoxy groups would make the aromatic ring a suitable substrate for nucleophilic radical attack.

The regioselectivity of radical C-H functionalization can be difficult to control, often leading to mixtures of isomers. chemrxiv.org However, in some cases, the electronic and steric properties of the substituents can favor substitution at a particular position.

Cross-Coupling and C-H Activation Reactions Involving this compound

The presence of both a cyano group and fluorine atoms on the aromatic ring of this compound suggests a rich and tunable reactivity in cross-coupling and C-H activation reactions. The electron-withdrawing nature of these substituents can influence the oxidative addition and reductive elimination steps in catalytic cycles, as well as the acidity of C-H bonds, thereby dictating the regioselectivity and efficiency of these transformations.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and other complex molecular architectures. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is one of the most versatile methods in this class. For a substrate like this compound, a precursor aryl halide (e.g., an aryl bromide or iodide) would be necessary for it to participate as the electrophilic partner in a Suzuki-Miyaura reaction.

Given the electronic characteristics of the target molecule, it is anticipated to be a competent coupling partner. The electron-withdrawing difluoromethoxy and fluoro groups can enhance the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Research on fluorinated aryl halides has demonstrated their successful application in Suzuki-Miyaura couplings. For instance, various fluorinated biphenyl derivatives have been synthesized using heterogeneous palladium nanoparticle catalysts, showcasing the viability of such reactions. semanticscholar.orgmdpi.com

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd NPs on G-COOH | K₂CO₃ | DMF/H₂O | 110 | High Conversion |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | Pd NPs on G-COOH | K₂CO₃ | DMF/H₂O | 110 | Good Conversion |

| Pentafluoronitrobenzene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate to Good |

Note: The data in this table is based on reactions with analogous compounds and serves to illustrate the potential reactivity of a halogenated derivative of this compound.

Metal-Mediated C-H Activation and Direct Arylation

Direct C-H activation is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to functionalization by avoiding the pre-installation of a leaving group. For this compound, the C-H bonds on the aromatic ring are potential sites for direct functionalization. The regioselectivity of such reactions is often governed by the electronic and steric environment of the C-H bonds, as well as the directing ability of existing functional groups.

The fluorine atom, in particular, has been shown to act as a directing group in some metal-mediated C-H activation reactions, favoring functionalization at the ortho position. This "ortho-fluorine effect" has been observed in manganese-mediated C-H bond activations of fluorinated aromatics. whiterose.ac.uk In the context of palladium-catalyzed direct arylation, the directing group often dictates the site of C-H bond cleavage. While the cyano group can act as a directing group, its influence relative to the fluoro and difluoromethoxy groups would need to be experimentally determined.

Recent advancements have enabled the direct C-H difluoromethoxylation and trifluoromethoxylation of arenes using photoredox catalysis, highlighting the ongoing development of methods to functionalize C-H bonds with fluorine-containing moieties. nih.govrsc.org These methods could potentially be applied to further functionalize the aromatic ring of this compound or related substrates.

The following table provides examples of direct C-H activation and arylation reactions of arenes that share structural features with this compound, illustrating the potential for such transformations.

| Substrate | Reagent | Catalyst/Mediator | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Fluorinated N,N-dimethylbenzylamines | - | BnMn(CO)₅ | Thermal | ortho-C-H activated complex | Good |

| Various Arenes | Difluoromethoxylating reagent | Photoredox catalyst | Visible light, rt | Difluoromethoxylated arene | Good |

| Simple Arenes | Aryl Halides | Palladium catalyst | Various | Biaryl | High |

Note: The data in this table is based on reactions with analogous compounds and illustrates the potential for C-H activation of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Difluoromethoxy 5 Fluorobenzonitrile

Vibrational Spectroscopy for Molecular Dynamics and Intermolecular Interactions

A complete understanding of the vibrational modes of 2-(Difluoromethoxy)-5-fluorobenzonitrile is yet to be established. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential for this purpose.

Application of Fourier Transform Infrared (FTIR) Spectroscopy

Currently, there is no available FTIR spectroscopic data for this compound in the public domain. Experimental determination of its infrared absorption bands would be the first step in characterizing the fundamental vibrational modes associated with its functional groups, such as the C≡N (nitrile), C-F (fluoro), and O-CF2H (difluoromethoxy) groups.

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

The correlation between experimental vibrational frequencies (from FTIR and Raman) and those predicted by theoretical calculations (such as Density Functional Theory, DFT) is a standard practice for accurate vibrational assignment. However, in the absence of experimental spectra for this compound, this comparative analysis cannot be performed. Theoretical modeling would be required to predict the vibrational frequencies, which would then await experimental validation.

Electronic Spectroscopy for Excited State and Cationic State Characterization

The electronic transitions and excited-state properties of this compound are also undocumented in scientific literature.

UV-Visible Absorption Spectroscopy for Electronic Transitions

No UV-Visible absorption spectra for this compound are currently available. Such a study would be fundamental in determining the electronic transitions, such as π → π* transitions within the benzene (B151609) ring, and understanding the influence of the difluoromethoxy and fluoro substituents on the molecule's electronic structure.

Resonance Enhanced Multi-Photon Ionization (REMPI) Spectroscopy for Vibronic Features

Advanced techniques like Resonance Enhanced Multi-Photon Ionization (REMPI) spectroscopy, which provide detailed information about the vibronic (vibrational-electronic) coupling in excited and cationic states, have not been applied to this compound. This high-resolution technique would be invaluable for a precise characterization of its excited-state dynamics.

Mass Analyzed Threshold Ionization (MATI) Spectroscopy for Cationic Ground States and Adiabatic Ionization Energies

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the vibrational features of cationic ground states and to obtain precise adiabatic ionization energies (IE) of molecules. semanticscholar.org This method involves a two-color resonance-enhanced two-photon ionization process, where the first photon excites the molecule to a specific intermediate state (S₁) and the second photon ionizes it. mdpi.com By scanning the energy of the second photon, a spectrum of the cation's vibrational states is obtained. sxu.edu.cn

For this compound, MATI spectroscopy would provide detailed information about the structure of its cation (D₀ state). The adiabatic ionization energy, which is the energy difference between the ground vibrational state of the neutral molecule (S₀) and the ground vibrational state of the cation (D₀), can be determined with high precision (e.g., ± 5 cm⁻¹). mdpi.comsxu.edu.cn

While specific experimental MATI data for this compound is not available in the published literature, studies on similar molecules like 2-fluorobenzonitrile provide a reference. For 2-fluorobenzonitrile, the adiabatic ionization energy was determined to be 78,650 ± 5 cm⁻¹ (9.7514 ± 0.0006 eV). mdpi.comsxu.edu.cn The introduction of a difluoromethoxy group is expected to influence this value due to its electronic effects. The MATI spectrum would also reveal the vibrational frequencies of the cation, which can be assigned with the aid of quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.com

Table 1: Adiabatic Ionization Energy Data

| Compound | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) |

|---|---|---|

| This compound | Data not available | Data not available |

Photoelectron Spectroscopy for Ionization Energies

Photoelectron Spectroscopy (PES) is another powerful technique for determining the ionization energies of molecules. rsc.org In a typical PES experiment, a molecule is irradiated with monochromatic high-energy photons (e.g., from a He I UV-light source), causing the ejection of an electron. mdpi.comsxu.edu.cn By measuring the kinetic energy of the ejected photoelectrons, the binding energies of the electrons in the molecule, and thus the ionization energies, can be determined.

The photoelectron spectrum of this compound would show a series of bands, each corresponding to ionization from a different molecular orbital. The first band would correspond to the adiabatic ionization energy. While MATI provides more precise values for the first ionization energy, PES gives a broader overview of the electronic structure, revealing the energies of deeper-lying molecular orbitals. rsc.org

Experimental photoelectron spectra for this compound have not been reported. However, data for benzonitrile (B105546) and its fluorinated derivatives are available. For instance, the first adiabatic ionization energy of benzonitrile is 9.72 ± 0.02 eV, while for 2-fluorobenzonitrile, it is 9.78 eV. sxu.edu.cnrsc.org These values provide a baseline for estimating the ionization energy of this compound. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents would likely lead to a higher ionization energy compared to unsubstituted benzonitrile.

Nuclear Magnetic Resonance (NMR) for Detailed Structural Connectivity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Advanced NMR Techniques for Proton, Carbon, and Fluorine Nuclei

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

¹H NMR: The proton spectrum is expected to show signals for the three aromatic protons and one proton from the difluoromethoxy group. The aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atoms. The difluoromethoxy proton (-OCHF₂) will appear as a characteristic triplet due to coupling with the two fluorine atoms of the same group.

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (F, O, N) and their positions on the aromatic ring. The carbon of the -OCF₂ group will show a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine spectrum is expected to show two signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The signal for the difluoromethoxy fluorines will appear as a doublet due to coupling with the proton of the same group.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic-H | ~7.2-7.8 | Multiplets | J(H,H), J(H,F) |

| -OCHF₂ | ~6.5-7.5 | Triplet | J(H,F) ~50-60 |

| ¹³C NMR | |||

| Aromatic-C | ~100-160 | Singlets, Doublets | J(C,F) |

| -CN | ~115-120 | Singlet | |

| -OC HF₂ | ~110-120 | Triplet | J(C,F) ~240-250 |

| ¹⁹F NMR | |||

| Aromatic-F | ~ -110 to -130 | Multiplet | J(F,H) |

Fluorine-19 NMR Chemical Shift Analysis and its Correlation with Electronic Effects in Aromatic Systems

¹⁹F NMR spectroscopy is highly sensitive to the electronic environment around the fluorine nucleus. biophysics.org The chemical shifts of the fluorine atoms in this compound are influenced by the inductive and resonance effects of the substituents on the aromatic ring. The difluoromethoxy group (-OCHF₂) and the nitrile group (-CN) are both electron-withdrawing, which will affect the electron density at the C-F bonds and thus the ¹⁹F chemical shifts.

The fluorine atom at the 5-position is para to the difluoromethoxy group and meta to the nitrile group. Its chemical shift will be a composite of the electronic effects of these groups. Similarly, the chemical shift of the fluorine atoms in the difluoromethoxy group will be influenced by the electronic nature of the substituted benzonitrile ring. Analysis of these chemical shifts can provide quantitative information about the electronic properties of the molecule.

Conformational Preferences and Rotational Barriers of the Difluoromethoxy Group

The conformation of the difluoromethoxy group relative to the aromatic ring is a key structural feature. Unlike the methoxy (B1213986) group, which tends to be coplanar with the aromatic ring, and the trifluoromethoxy group, which prefers an orthogonal conformation, the difluoromethoxy group is more flexible. nih.govnih.govbeilstein-journals.org Computational and experimental studies on related aryl difluoromethyl ethers show that the rotational barrier around the Ar-O bond is relatively small (e.g., ΔG‡ = 0.45 kcal mol⁻¹ for some systems), allowing the group to access a wide range of conformations. nih.govresearchgate.net

The preferred conformation is a balance between steric interactions and electronic effects, such as hyperconjugation between the oxygen lone pairs and the C-F antibonding orbitals (anomeric effect). nih.gov For this compound, the presence of the nitrile group at the ortho position could introduce steric hindrance that influences the rotational barrier and the equilibrium conformation of the difluoromethoxy group. Variable-temperature NMR studies could potentially be used to determine the rotational barrier experimentally. nih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₄F₃NO), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern provides a fingerprint that can help confirm the structure. Likely fragmentation pathways for this compound would include:

Loss of the difluoromethyl radical (•CHF₂) to form an [M - 51]⁺ ion.

Loss of the entire difluoromethoxy group.

Loss of HF from the molecular ion or fragment ions.

Cleavage of the nitrile group.

While a specific mass spectrum for this compound is not documented, the mass spectrum of a related compound, 2,5-difluorobenzonitrile, shows a strong molecular ion peak, which is typical for aromatic compounds. nist.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₈H₄F₃NO]⁺˙ | 187.0245 | Molecular Ion (M⁺˙) |

| [C₇H₄F₂NO]⁺ | 156.0261 | [M - HF]⁺˙ (Hypothetical) |

| [C₇H₃F₂O]⁺ | 157.0152 | [M - HCN]⁺˙ (Hypothetical) |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluorobenzonitrile |

| Benzonitrile |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound (C₈H₄F₃NO), the theoretical exact mass can be calculated with high precision. This value serves as a primary identifier in HRMS analysis.

Theoretical Exact Mass Calculation:

Carbon (C): 8 x 12.000000 = 96.000000

Hydrogen (H): 4 x 1.007825 = 4.031300

Fluorine (F): 3 x 18.998403 = 56.995209

Nitrogen (N): 1 x 14.003074 = 14.003074

Oxygen (O): 1 x 15.994915 = 15.994915

Total Exact Mass: 189.02450

An experimental HRMS measurement resulting in a mass that matches this theoretical value confirms the elemental composition of the compound.

Further structural confirmation is achieved through fragmentation analysis. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern is predictable and characteristic of the molecule's structure. Studies on the fragmentation of benzonitrile and its derivatives show common loss patterns, such as the expulsion of HCN/HNC. rsc.orgnih.gov For this compound, key fragmentation pathways would involve cleavage of the difluoromethoxy group and losses related to the cyano group.

Table 1: Predicted HRMS Data and Potential Fragments of this compound

| Ion/Fragment Formula | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₈H₄F₃NO]⁺ | Molecular Ion (M⁺) | 189.02450 |

| [C₇H₄F₂NO]⁺ | Loss of HF | 169.02101 |

| [C₇H₃FNO]⁺ | Loss of CHF₂ radical | 136.01984 |

| [C₇H₄FN]⁺ | Loss of OCF₂ | 121.03278 |

Predicted Collision Cross Section (CCS) Values and Their Application in Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry, IMS provides an additional dimension of separation, enabling the resolution of isomers that are indistinguishable by mass alone. azom.comrsc.orgnih.gov A key physical parameter derived from IMS is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles through a buffer gas. frontiersin.org

For novel compounds like this compound, where physical standards may be unavailable, CCS values can be predicted using computational methods. nih.govmdpi.com These prediction models, often based on machine learning algorithms, use the chemical structure to calculate a theoretical CCS value (in square angstroms, Ų). nih.govacs.orgacs.org This predicted value can then be compared to experimental data to increase confidence in compound identification.

The CCS value is highly specific to an ion's three-dimensional structure and the type of adduct formed (e.g., protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺). Different adducts will have distinct conformations and therefore different CCS values. Having a library of predicted CCS values for various adducts of a target molecule significantly enhances the reliability of its identification in complex mixtures.

Table 2: Hypothetical Predicted CCS Values for this compound Adducts in Nitrogen Buffer Gas

| Ion Adduct | Theoretical m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.03233 | 125.8 |

| [M+Na]⁺ | 212.01644 | 131.2 |

Note: The CCS values presented are hypothetical and for illustrative purposes. Actual values would be generated using specialized prediction software.

Solid-State Characterization Techniques (e.g., X-ray Crystallography) for Crystalline Structures (if applicable to compound derivatives or related research)

While no public crystal structure of this compound is currently available, X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would be highly applicable to stable, crystalline derivatives of the parent compound.

Should a suitable single crystal of a derivative be synthesized, X-ray diffraction analysis would provide precise atomic coordinates. From these coordinates, a wealth of structural information can be derived, including:

Bond Lengths and Angles: Confirming the covalent structure and revealing any strain or unusual geometry.

Torsional Angles: Defining the conformation of flexible parts of the molecule, such as the orientation of the difluoromethoxy group relative to the benzene ring.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions like hydrogen bonds, halogen bonds (involving fluorine), and π-π stacking, which govern how molecules pack in the crystal lattice.

Absolute Stereochemistry: For chiral derivatives, this method can determine the absolute configuration of stereocenters.

This detailed structural knowledge is crucial for understanding the compound's physical properties and for structure-activity relationship (SAR) studies in fields like materials science and medicinal chemistry. The successful crystallographic analysis of numerous complex organic molecules, including fluorinated compounds and heterocyclic systems, demonstrates the power of this technique for structural elucidation. beilstein-journals.orgresearchgate.netmdpi.com

Advanced Spectroscopic Methods for Complex Characterization (e.g., X-ray Absorption Spectroscopy, Electron Paramagnetic Resonance, Mössbauer Spectroscopy for derivatives)

For more complex derivatives of this compound, particularly those involving coordination to metal centers or existing as radical species, a range of advanced spectroscopic methods can provide deeper electronic and structural insights.

X-ray Absorption Spectroscopy (XAS): This element-specific technique is invaluable for probing the local geometric and electronic structure around a specific atom. nih.gov For organofluorine compounds, Fluorine K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy can be applied. rsc.orgrsc.org This method is sensitive to the oxidation state and coordination environment of the fluorine atoms, providing information on the C-F bonds within the molecule. If the benzonitrile derivative were coordinated to a metal, XAS at the metal's absorption edge would yield precise information on metal-ligand bond distances and coordination numbers. desy.de

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique specifically for studying species that contain one or more unpaired electrons (paramagnetic species). uam.es Therefore, EPR would not be applicable to this compound itself, which is a diamagnetic, closed-shell molecule. However, it would be an essential tool for characterizing any of its radical derivatives (e.g., a radical anion formed by chemical or electrochemical reduction) or if it were used as a ligand in a complex with a paramagnetic transition metal ion. nih.govjove.com The resulting EPR spectrum would provide information on the distribution of the unpaired electron's spin density across the molecule through hyperfine coupling interactions. jove.com

Mössbauer Spectroscopy: This technique is highly specific to certain isotopes, with ⁵⁷Fe being the most common. pnnl.govwikipedia.org Mössbauer spectroscopy provides detailed information about the electronic environment of the nucleus, including its oxidation state, spin state, and the symmetry of its coordination sphere. acs.orge3s-conferences.org Its application would be relevant only for derivatives of this compound that have been specifically synthesized to include a Mössbauer-active isotope, such as an iron-containing organometallic complex. In such a case, it would offer precise insights into the nature of the iron center and its interaction with the benzonitrile-derived ligand.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluorobenzonitrile |

Computational Chemistry and Theoretical Insights into 2 Difluoromethoxy 5 Fluorobenzonitrile

Quantum Chemical Methods for Electronic Structure and Energetics

The electronic structure and energy of a molecule are fundamental to its chemical reactivity and physical properties. Quantum chemical methods offer a suite of tools to probe these characteristics with varying degrees of accuracy and computational expense.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-(difluoromethoxy)-5-fluorobenzonitrile. DFT methods are used to determine the electron density of a system, from which various properties, including energy, can be derived.

For the ground state (S₀) of this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and calculate vibrational frequencies. derpharmachemica.commdpi.com These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT can be used to compute electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic transitions and reactivity. derpharmachemica.com

To investigate the excited states (S₁), Time-Dependent DFT (TD-DFT) is the most common approach. mdpi.com TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. This information is invaluable for interpreting UV-visible spectra and understanding the photophysical properties of this compound.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Fluorinated Benzonitrile (B105546) Derivative

| Property | Calculated Value |

| Ground State Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -7.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 6.66 |

| First Excited State Energy (eV) | 4.56 |

| Dipole Moment (Debye) | 3.45 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy, which is often necessary for benchmarking or for systems where DFT may not be reliable.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. For a molecule like this compound, HF would provide a basic description of the electronic structure, while MP2 would be a significant improvement by including electron correlation. For even higher accuracy, especially for calculating reaction barriers or excited state energies, Coupled Cluster methods like CCSD(T) are considered the "gold standard," though their computational cost is very high. These high-accuracy calculations are crucial for validating the results obtained from more computationally efficient methods like DFT. rsc.org

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. For fluorinated systems like this compound, these choices are particularly critical.

Basis Sets: Fluorine is a highly electronegative atom with a large number of electrons relative to its size. Therefore, a flexible basis set is required to accurately describe its electronic structure. Pople-style basis sets, such as 6-311++G(d,p), are often used for fluorinated compounds as they include diffuse functions (the "+") to describe the diffuse nature of the electron density and polarization functions (the "(d,p)") to describe the non-spherical nature of the electron distribution in bonds. derpharmachemica.com For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, are a popular choice as they are designed to systematically converge towards the complete basis set limit. mdpi.com

Exchange-Correlation Functionals: The choice of the exchange-correlation functional in DFT is crucial for obtaining accurate results. For fluorinated systems, hybrid functionals, which mix a portion of exact exchange from Hartree-Fock theory with a DFT exchange-correlation functional, often perform well. The B3LYP functional is a widely used and well-benchmarked hybrid functional. derpharmachemica.commdpi.com Other modern functionals, such as those from the M06 suite or range-separated hybrids like ωB97X-D, may offer improved performance for specific properties, such as non-covalent interactions or charge-transfer excitations, which can be important in fluorinated systems.

Molecular Geometry, Conformational Analysis, and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule and the flexibility of that arrangement are key determinants of its properties and function. Computational methods are indispensable for exploring the conformational landscape of molecules like this compound.

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. This is typically done using DFT or ab initio methods. The result of a geometry optimization is a set of Cartesian coordinates for each atom, from which key bond parameters can be determined.

Table 2: Illustrative Optimized Bond Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C-CN | 1.45 |

| C≡N | 1.16 | |

| C-O | 1.37 | |

| O-CHF₂ | 1.41 | |

| C-F (ring) | 1.35 | |

| C-F (methoxy) | 1.36 | |

| Bond Angle (°) | C-C-CN | 121.5 |

| C-O-C | 118.2 | |

| Dihedral Angle (°) | C-C-O-C | 178.5 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a geometry optimization.

The presence of the difluoromethoxy group introduces conformational flexibility into the this compound molecule. The rotation around the C-O bond connecting the difluoromethoxy group to the benzene (B151609) ring can lead to different conformers with distinct energies and properties.

A conformational analysis involves systematically exploring the potential energy surface of the molecule as a function of one or more dihedral angles. This can be done by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at different values. The result is a potential energy curve that shows the energy of the molecule as a function of the dihedral angle, revealing the location of energy minima (stable conformers) and energy barriers (transition states) between them. nih.gov

For this compound, the key dihedral angle to explore would be the one defined by the atoms C(ring)-C(ring)-O-C(methoxy). The conformational search would likely reveal at least two stable conformers, corresponding to different orientations of the difluoromethoxy group relative to the plane of the benzene ring. The relative energies of these conformers, as well as the energy barriers to their interconversion, can be calculated to determine the dominant conformation at a given temperature. nih.gov Intramolecular interactions, such as hydrogen bonding or steric hindrance, will play a crucial role in determining the relative stability of the different conformers.

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Computational studies on fluorinated aromatic compounds often focus on interactions such as C–H···F, C–H···N, and C–H···O contacts. For this compound, theoretical calculations would investigate the possibility of a weak intramolecular hydrogen bond between the hydrogen atom of the difluoromethoxy group (CHF₂) and the nitrogen atom of the nitrile group or the adjacent fluorine atom. The presence and strength of such interactions are typically evaluated using methods like Natural Bond Orbital (NBO) analysis, which can identify donor-acceptor orbital overlaps corresponding to these weak bonds.

Furthermore, other non-covalent interactions, such as dipole-dipole interactions and π-stacking in condensed phases, are critical to understanding the material's properties. The electron-withdrawing nature of the fluorine atoms and the nitrile group creates a complex distribution of charge, leading to significant local dipoles. The interaction between the difluoromethoxy group and the nitrile moiety, mediated through the aromatic ring, dictates the molecule's preferred conformation. Quantum theory of atoms in molecules (QTAIM) is another powerful tool used to characterize the nature of these weak interactions by analyzing the electron density topology. Studies on similar fluorinated molecules have shown that fluorine substitution can modulate intermolecular forces, affecting crystal packing and material properties. strath.ac.ukresearchgate.net

An illustrative summary of potential non-covalent interactions within this compound is presented below.

| Interaction Type | Potential Donor | Potential Acceptor | Theoretical Significance |

| Weak H-Bond | C-H (of OCHF₂) | N (of CN) | Influences rotational barrier and conformation of the methoxy (B1213986) group. |

| Weak H-Bond | C-H (of OCHF₂) | F (at C5) | Potentially contributes to planar stability. |

| Dipole-Dipole | C-F dipoles | C≡N dipole | Governs electrostatic potential and intermolecular packing. |

| π-π Stacking | Phenyl Ring | Phenyl Ring (intermolecular) | Important for solid-state structure and material properties. |

This table is illustrative, showing the types of interactions computational methods would analyze for this molecule.

Electronic Properties and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are targets for nucleophiles. Intermediate potentials are shown in shades of green and yellow.

For this compound, the MEP map would reveal distinct electronegative and electropositive zones.

Negative Regions (Red/Yellow): The most intense negative potential is expected to be localized on the nitrogen atom of the nitrile group due to its lone pair of electrons. The oxygen atom of the difluoromethoxy group and, to a lesser extent, the fluorine atoms would also exhibit negative potential. These sites represent the most probable centers for interaction with electrophiles or protonation.

Positive Regions (Blue): Positive potential would be concentrated around the hydrogen atom of the difluoromethoxy group. The aromatic ring's hydrogen atoms would also show some degree of positive potential. These areas are susceptible to attack by nucleophiles.

The MEP analysis provides a clear, qualitative picture of the molecule's electronic landscape, offering insights that are crucial for understanding its interaction with biological targets or other reactants. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

In this compound, the distribution of these orbitals would be influenced by its substituent groups:

HOMO: The HOMO is likely to be distributed over the electron-rich aromatic ring and the oxygen atom of the difluoromethoxy group, as these are the regions with the highest electron density available for donation in a reaction.

LUMO: The LUMO is expected to be concentrated around the electron-withdrawing nitrile group and the aromatic ring, indicating these are the most probable sites for accepting electrons.

| Orbital | Predicted Energy (Illustrative) | Key Characteristics |

| HOMO | -7.5 eV | Electron donor, located on the phenyl ring and oxygen. |

| LUMO | -1.2 eV | Electron acceptor, located on the nitrile group and phenyl ring. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates high kinetic stability and moderate reactivity. |

This table provides illustrative energy values to demonstrate the output of FMO analysis. Actual values require specific quantum chemical calculations.